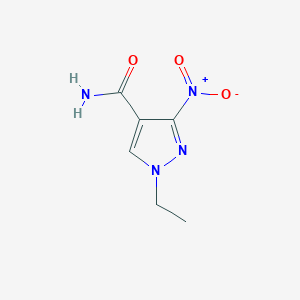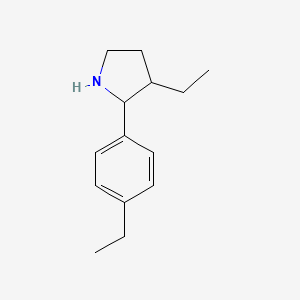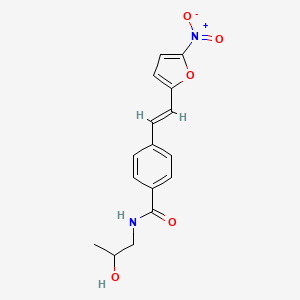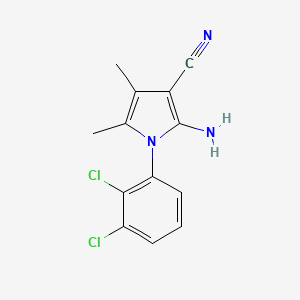![molecular formula C11H10N2O3 B12887829 2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)
2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid is a heterocyclic compound that contains both an oxazole ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid can be achieved through several methods. One common approach involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with acrylic acid under basic conditions to yield the desired product .
Another method involves the use of electrochemical conditions, where acetic acid is used as an electrolyte. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The electrochemical method, in particular, is favored for its scalability and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted amino compounds .
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid is unique due to the presence of both an amino group and an acrylic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(E)-3-[2-(aminomethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c12-6-9-13-11-7(4-5-10(14)15)2-1-3-8(11)16-9/h1-5H,6,12H2,(H,14,15)/b5-4+ |
InChI Key |
DSASMWFEDCYQHW-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)





![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)
![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
